

1,3-Diaminopropane: A Technical Guide for Scientific and Pharmaceutical Applications

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Compound of Interest

Compound Name: 1,3-Diaminopropane

Cat. No.: B046017

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CAS Number: 109-76-2 Molecular Formula: $C_3H_{10}N_2$

This technical guide provides an in-depth overview of **1,3-diaminopropane**, a versatile diamine with significant applications in chemical synthesis, materials science, and drug development. The document details its physicochemical properties, synthesis, and key applications, with a focus on experimental protocols and its role in biological pathways relevant to researchers, scientists, and pharmaceutical professionals.

Physicochemical and Safety Data

1,3-Diaminopropane, also known as trimethylenediamine, is a colorless liquid with a characteristic amine odor.^{[1][2]} It is a hygroscopic and flammable compound that is completely miscible with water and soluble in many polar organic solvents.^{[2][3][4]} Below is a summary of its key properties and safety information.

Property	Value	Reference(s)
Molecular Weight	74.13 g/mol	[1]
Appearance	Colorless to light yellow liquid	[3]
Odor	Fishy, amine-like	[1][2]
CAS Number	109-76-2	[1][2][3][4][5][6]
Molecular Formula	C ₃ H ₁₀ N ₂	[1][2][3][5]
Melting Point	-12 °C (10 °F)	[1][2][3][7]
Boiling Point	133-140 °C (271-284 °F)	[2][3][4]
Density	0.888 g/mL at 25 °C	[2][4]
Flash Point	49-50 °C (120-122 °F)	[3][5]
Solubility	Miscible in water, ether, benzene, alcohol, chloroform	[3]
Vapor Pressure	<10 hPa at 20 °C	[5]
Autoignition Temperature	350 °C (662 °F)	[5]
Refractive Index (n _{20/D})	1.458	[2][4]

Safety Summary: **1,3-Diaminopropane** is a corrosive and flammable liquid that is fatal in contact with skin and harmful if swallowed.[3][8] It causes severe skin burns and eye damage.[8] Due to its hazardous nature, it should be handled with appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, in a well-ventilated area.[8]

Synthesis of 1,3-Diaminopropane

Industrially, **1,3-diaminopropane** is synthesized through a two-stage continuous process. The first stage involves the reaction of acrylonitrile with an excess of ammonia at elevated temperature and pressure to produce aminopropionitrile. In the second stage, this intermediate is hydrogenated over a fixed-bed catalyst, such as cobalt or nickel, to yield **1,3-diaminopropane**.[9]

Applications in Research and Drug Development

1,3-Diaminopropane serves as a crucial building block and reagent in various scientific and pharmaceutical applications.

Synthesis of Heterocyclic Compounds

A primary application of **1,3-diaminopropane** is in the synthesis of heterocyclic compounds, particularly tetrahydropyrimidines. These structures are of significant interest in medicinal chemistry due to their presence in a wide range of pharmacologically active compounds, including potential anticancer, antiviral, and antibacterial agents.

This protocol outlines a general one-pot synthesis of tetrahydropyrimidine derivatives via a Biginelli-type reaction.

Materials:

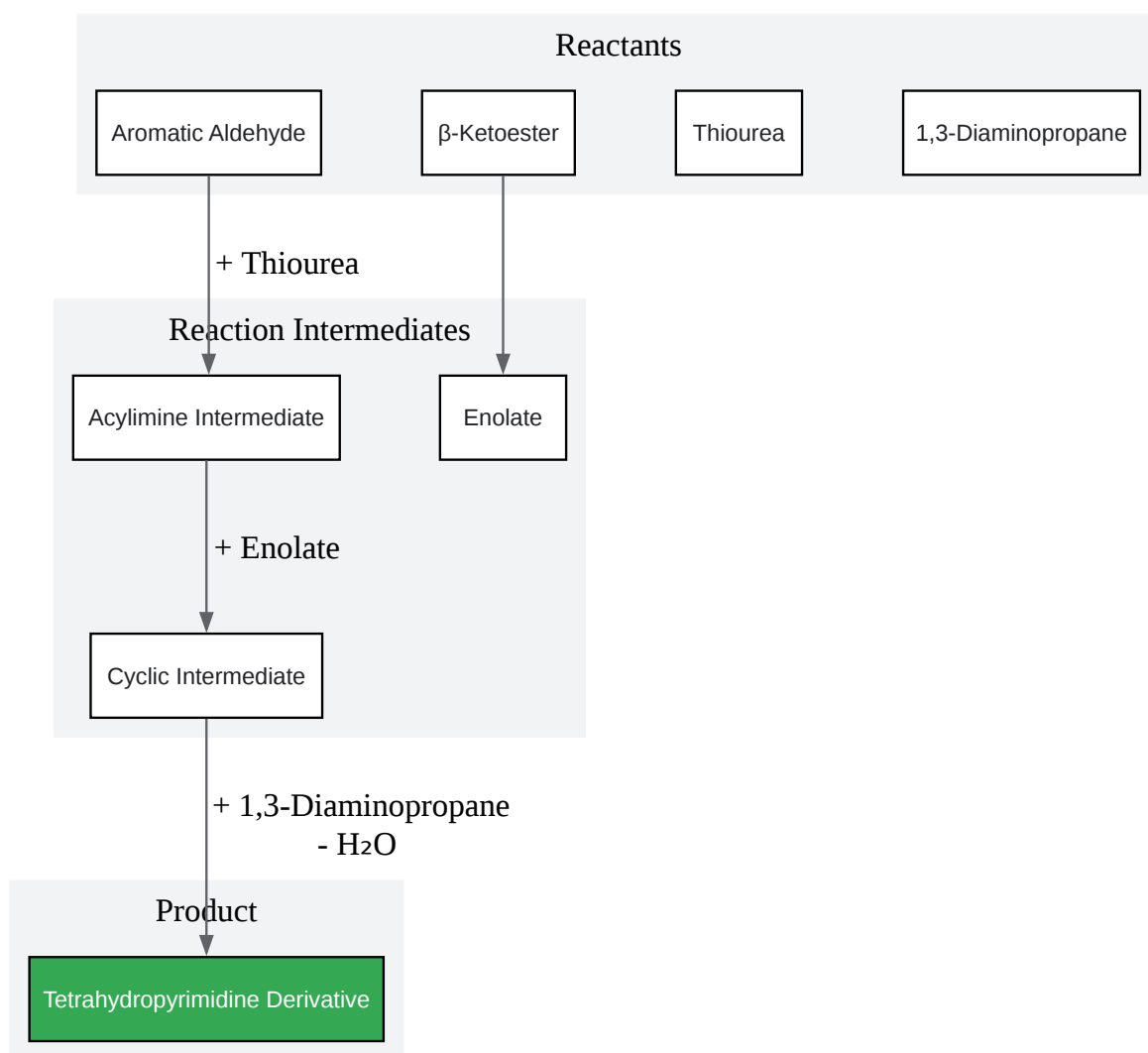
- Aromatic aldehyde (1 mmol)
- Ethyl benzoylacetate (1 mmol)
- Thiourea (1 mmol)
- **1,3-Diaminopropane** (1 mmol)
- Catalyst: Concentrated Hydrochloric acid or DABCO (0.1 mmol)
- Ethanol (15 mL)

Procedure:

- A mixture of the aromatic aldehyde, ethyl benzoylacetate, and thiourea is prepared in ethanol.
- A catalytic amount of concentrated HCl or DABCO is added to the mixture.
- The reaction mixture is heated under reflux for an appropriate time, with progress monitored by Thin-Layer Chromatography (TLC).

- After the reaction is complete, the mixture is cooled to room temperature.
- The resulting solid product is filtered, washed with water and ethanol.
- The crude product is dried and recrystallized from ethanol to yield the pure tetrahydropyrimidine derivative.[4]

The proposed mechanism involves the formation of an acylimine intermediate from the aldehyde and thiourea, which then reacts with the enolate of the β -ketoester. Subsequent cyclization with **1,3-diaminopropane** and dehydration yields the final product.



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Proposed workflow for tetrahydropyrimidine synthesis.

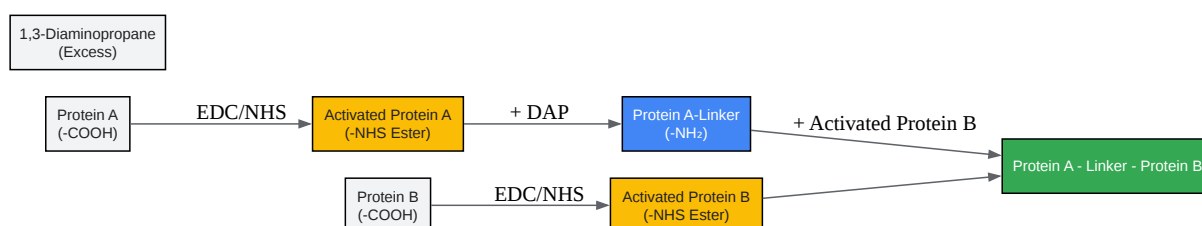
Bioconjugation Linker

The two primary amine groups of **1,3-diaminopropane** make it a useful homobifunctional crosslinking agent in bioconjugation. It can covalently link biomolecules, such as proteins, through stable amide bonds, introducing a short, flexible spacer that helps preserve the biological activity of the conjugated molecules.[8]

To prevent unwanted polymerization, a two-step strategy is typically employed.

Principle:

- **Activation of Protein A:** The carboxyl groups on the first protein (Protein A) are activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester. [8]
- **Coupling with 1,3-Diaminopropane:** The activated Protein A is reacted with an excess of **1,3-diaminopropane**. One amine group of the diamine reacts with the NHS ester, leaving the second amine group free. Excess diamine is removed.[8]
- **Activation of Protein B and Final Conjugation:** A second protein (Protein B) is similarly activated, and the purified Protein A-linker conjugate is added to react with the activated Protein B, forming the final conjugate.[8]



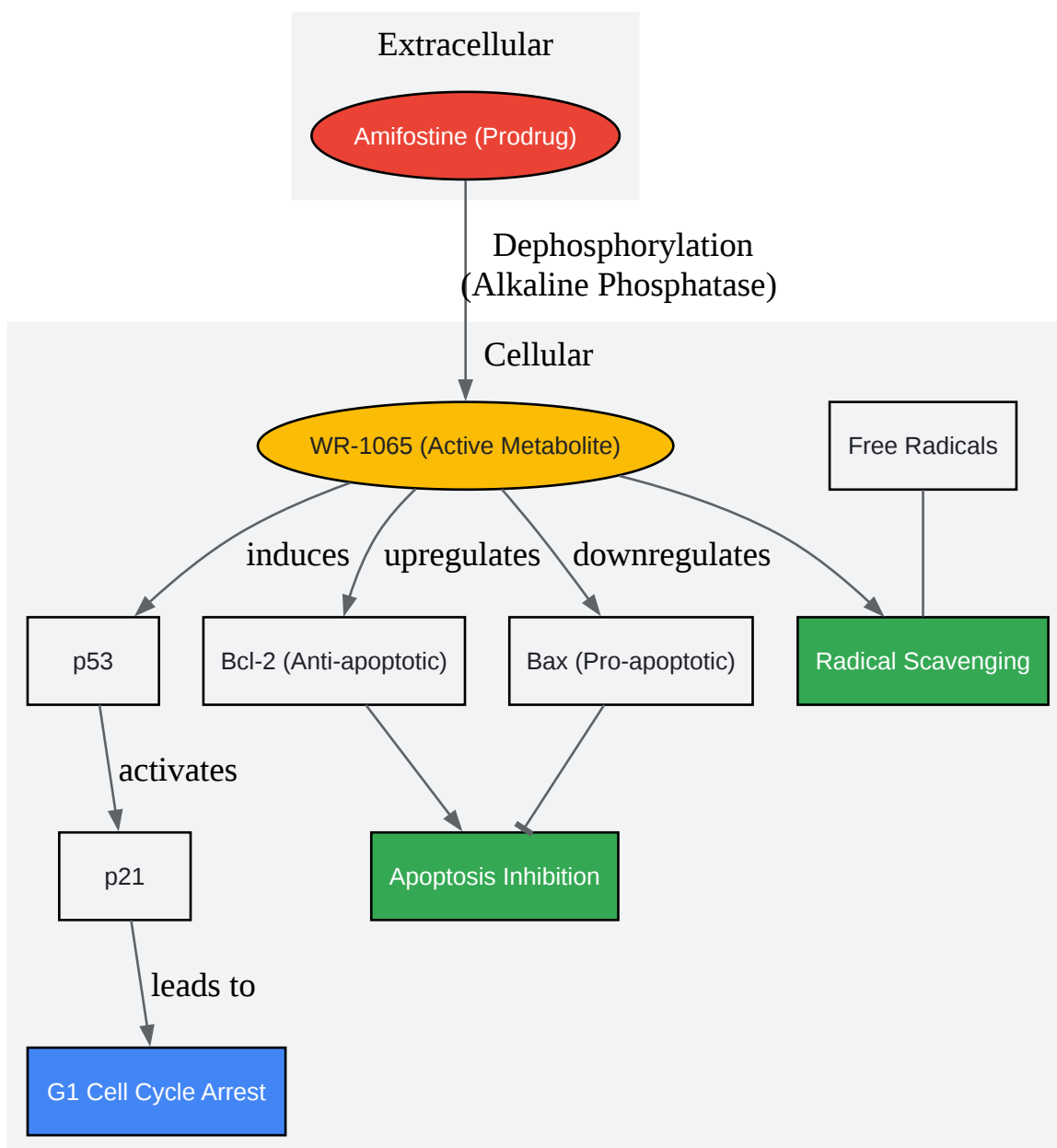
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Workflow for two-step protein-protein conjugation.

Precursor in Drug Synthesis

1,3-Diaminopropane is a structural component of several important pharmaceutical agents.

- Amifostine: A cytoprotective adjuvant used in cancer therapy to mitigate the toxic effects of chemotherapy and radiation on normal tissues.^[1] Amifostine is a prodrug that is dephosphorylated in vivo to its active metabolite, WR-1065.^{[1][10]} This active thiol is a potent scavenger of free radicals.^[1] It also induces the p53 signaling pathway, leading to G1 phase cell cycle arrest and providing time for DNA repair.^[10] Furthermore, it can modulate apoptosis by affecting the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.^{[1][10]}



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Simplified signaling pathway of Amifostine's cytoprotection.

- Piroxantrone and Losoxantrone: These are antineoplastic agents that function as DNA topoisomerase II inhibitors.[4][7] They stabilize the covalent complex between topoisomerase II and DNA, which leads to the formation of double-strand breaks in the DNA, ultimately triggering cell death in rapidly dividing cancer cells.[7] Pixantrone, a derivative, has shown selectivity for the topoisomerase II α isoform, which is more prevalent in proliferating cells,

potentially reducing cardiotoxicity associated with targeting the topoisomerase II β isoform found in cardiac cells.[7]

Conclusion

1,3-Diaminopropane is a fundamental chemical building block with a broad spectrum of applications, from the synthesis of complex heterocyclic molecules and polymers to its integral role as a linker in bioconjugation and a structural motif in life-saving drugs. Its well-defined reactivity and properties make it an invaluable tool for researchers and developers in chemistry and the pharmaceutical sciences. A thorough understanding of its handling requirements is essential to safely harness its full potential in scientific innovation.

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